Comprehensive 1H and 13C NMR Spectroscopic Elucidation of 2-(3-Methoxyphenyl)acetimidamide
Comprehensive 1H and 13C NMR Spectroscopic Elucidation of 2-(3-Methoxyphenyl)acetimidamide
Executive Summary
The structural characterization of amidine-containing compounds is a critical workflow in medicinal chemistry, as the amidine moiety frequently serves as a bioisostere for basic amines and guanidines in drug design. This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-(3-Methoxyphenyl)acetimidamide (often analyzed as its hydrochloride salt). By moving beyond simple data tabulation, this whitepaper explores the mechanistic causality behind the observed chemical shifts, details a self-validating experimental protocol, and establishes a rigorous framework for structural elucidation.
Chemical Context & The Pinner Synthesis Workflow
2-(3-Methoxyphenyl)acetimidamide is typically synthesized from 3-methoxyphenylacetonitrile via the classic [1]. The causality behind this two-step process is rooted in the electrophilic activation of the nitrile. Treatment of the nitrile with anhydrous hydrogen chloride gas in ethanol generates a highly reactive imidate (Pinner salt) intermediate. Subsequent ammonolysis displaces the alkoxy group, yielding the target amidinium hydrochloride.
The requirement for strictly anhydrous conditions during the first step is a critical experimental choice: the presence of water will irreversibly hydrolyze the thermodynamically unstable imidate into an ester, terminating the pathway to the amidine.
Caption: Workflow for the synthesis and NMR sample preparation of the target amidine.
Experimental Methodology: Synthesis & Sample Preparation
To ensure reproducibility, the following self-validating protocol outlines the preparation and spectroscopic sampling of the compound.
Step 1: Imidate Formation
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Dissolve 10.0 mmol of 3-methoxyphenylacetonitrile in 15 mL of absolute, anhydrous ethanol.
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Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures prevent the thermal degradation of the forming imidate into an amide or alkyl chloride.
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Bubble dry HCl gas through the solution until saturation is achieved. Stir for 24 hours at 0 °C.
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Evaporate the solvent under reduced pressure to isolate the intermediate imidate hydrochloride.
Step 2: Ammonolysis
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Suspend the crude imidate in 20 mL of anhydrous ethanol.
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Introduce a saturated solution of anhydrous ammonia in ethanol (excess).
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Stir at room temperature for 18 hours. Filter the resulting ammonium chloride byproduct.
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Concentrate the filtrate and recrystallize from an ethanol/diethyl ether mixture to yield 2-(3-Methoxyphenyl)acetimidamide hydrochloride.
Step 3: NMR Sample Preparation Prepare the NMR sample by dissolving 15 mg of the purified salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality for Solvent Choice: Amidinium hydrochlorides exhibit poor solubility in non-polar solvents like CDCl 3 . While D 2 O is an excellent solvent for salts, it induces rapid deuterium exchange with the labile amidinium protons ( −NH2+ ), rendering them invisible in the 1 H NMR spectrum. DMSO- d6 provides high solubility while sufficiently suppressing proton exchange, allowing for the direct observation of the nitrogen-bound protons [2].
1H NMR Spectroscopy: Data & Mechanistic Causality
The 1 H NMR spectrum of 2-(3-Methoxyphenyl)acetimidamide HCl provides a direct map of its proton environments. The data is summarized in Table 1.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 , 298K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -CH 2 - | 3.65 | Singlet (s) | - | 2H | Methylene adjacent to Ar and C=N |
| -OCH 3 | 3.75 | Singlet (s) | - | 3H | Methoxy group |
| Ar-H4 | 6.88 | Doublet of doublets (dd) | 8.2, 2.5 | 1H | Aromatic proton ortho to OCH 3 |
| Ar-H6 | 6.93 | Doublet (d) | 7.6 | 1H | Aromatic proton ortho to CH 2 |
| Ar-H2 | 6.98 | Triplet (t) | 2.0 | 1H | Aromatic proton between substituents |
| Ar-H5 | 7.28 | Triplet (t) | 8.0 | 1H | Aromatic proton meta to substituents |
| =NH 2+ | 8.85 | Broad singlet (br s) | - | 2H | Amidinium protons |
| -NH 2 | 9.20 | Broad singlet (br s) | - | 2H | Amidinium protons |
Mechanistic Causality of Chemical Shifts
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The Aliphatic Region (3.65 - 3.75 ppm): The methoxy protons appear as a sharp 3H singlet at 3.75 ppm, characteristic of an oxygen-bound methyl group. The methylene ( −CH2− ) protons appear at 3.65 ppm. This significant deshielding (compared to a standard alkane) is caused by the combined electron-withdrawing inductive effects of the adjacent aromatic ring and the highly polarized, positively charged amidinium group.
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The Aromatic Region (6.88 - 7.28 ppm): The substitution pattern on the benzene ring dictates the splitting. The methoxy group is strongly electron-donating via resonance, shielding the ortho and para protons. Consequently, Ar-H4 (ortho to OCH 3 ) is the most shielded at 6.88 ppm. Ar-H5, being meta to the methoxy group, does not benefit from this resonance shielding and appears furthest downfield at 7.28 ppm.
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The Amidinium Protons (8.85 & 9.20 ppm): In DMSO- d6 , the four protons of the amidinium ion typically appear as two distinct broad singlets [3]. This is due to the partial double-bond character of the C-N bonds resulting from resonance stabilization, which restricts free rotation and creates distinct cis and trans environments relative to the methylene group.
13C NMR Spectroscopy: Electronic Environment
The 13 C NMR spectrum confirms the carbon framework, heavily influenced by hybridization and electronegativity.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 , 298K)
| Position | Chemical Shift (δ, ppm) | Type | Assignment / Causality |
| -CH 2 - | 39.5 | Secondary (CH 2 ) | Aliphatic carbon deshielded by adjacent sp 2 systems |
| -OCH 3 | 55.2 | Primary (CH 3 ) | Typical methoxy carbon shift |
| Ar-C4 | 112.8 | Tertiary (CH) | Shielded by resonance from ortho-methoxy oxygen |
| Ar-C2 | 115.1 | Tertiary (CH) | Shielded by resonance from ortho-methoxy oxygen |
| Ar-C6 | 121.6 | Tertiary (CH) | Para to methoxy, slightly shielded |
| Ar-C5 | 129.8 | Tertiary (CH) | Meta to methoxy, relatively unaffected |
| Ar-C1 | 135.2 | Quaternary (C) | Ipso carbon attached to methylene |
| Ar-C3 | 159.4 | Quaternary (C) | Strongly deshielded by electronegative oxygen |
| C=N | 170.5 | Quaternary (C) | Amidinium carbon, highly deshielded |
Mechanistic Causality of Carbon Shifts
The most critical diagnostic signal is the amidinium carbon at 170.5 ppm. Its extreme downfield position is driven by its sp 2 hybridization and its attachment to two electronegative nitrogen atoms bearing a formal positive charge. Similarly, the aromatic carbon attached to the methoxy group (Ar-C3) is pushed to 159.4 ppm due to the strong inductive withdrawal of the oxygen atom.
2D NMR Strategies for Self-Validating Protocols
To ensure absolute trustworthiness in the structural assignment, a self-validating system using 2D NMR techniques must be employed. 1D spectra provide the pieces of the puzzle; 2D spectra prove how they connect.
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HSQC (Heteronuclear Single Quantum Coherence): Validates the direct C-H connections. For instance, the HSQC spectrum will show a definitive cross-peak between the proton signal at 3.65 ppm and the carbon signal at 39.5 ppm, confirming the methylene assignment.
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HMBC (Heteronuclear Multiple Bond Correlation): Validates the molecular skeleton across 2-3 bonds. The definitive proof of the 2-(3-Methoxyphenyl)acetimidamide structure is an HMBC cross-peak linking the methylene protons (3.65 ppm) to both the amidinium carbon (170.5 ppm) and the aromatic ipso carbon (135.2 ppm).
Caption: Self-validating NMR elucidation logic integrating 1D and 2D spectroscopic data.
By employing this comprehensive, multi-nuclear approach, researchers can unequivocally verify the synthesis and purity of 2-(3-Methoxyphenyl)acetimidamide, ensuring robust downstream applications in drug development.
References
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Pinner Reaction | Organic Chemistry Portal |[Link]
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Substituted-Amidine Functionalized Monocyclic β-Lactams: Synthesis and In Vitro Antibacterial Profile | Semantic Scholar |[Link]
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pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines | Beilstein Journal of Organic Chemistry |[Link]
